molecular formula C13H12N2OS2 B2607556 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1241577-35-4

1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2607556
CAS RN: 1241577-35-4
M. Wt: 276.37
InChI Key: ZVVHDPSTORAQNJ-UHFFFAOYSA-N
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Description

This compound is a thiophene-based analog. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Antiviral and Anticandidal Activities

This compound is utilized as a precursor in the synthesis of heterocyclic compounds demonstrating antiviral activities. For instance, compounds derived from it have shown efficacy against HSV1 and HAV-MBB, highlighting their potential in treating viral infections (Attaby et al., 2006). Additionally, some derivatives have exhibited potent anticandidal activities, offering a promising avenue for developing new antifungal agents with minimal cytotoxic effects (Kaplancıklı et al., 2014).

Antimicrobial and Antibacterial Efficacy

Research has also focused on synthesizing novel Schiff bases using this compound, which have been shown to possess significant antimicrobial activity. These findings are pivotal for the development of new antibacterial agents to combat resistant strains of bacteria (Puthran et al., 2019). Furthermore, new pyrazoline derivatives bearing benzimidazole and pyrazoline motifs have been synthesized, demonstrating substantial antimicrobial efficacy against various bacterial and fungal strains (Desai et al., 2017).

Anticancer Potential

Several studies have explored the anticancer potential of derivatives synthesized from 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Compounds have been synthesized that exhibit promising anti-breast cancer activities, demonstrating the compound's utility as a building block in cancer research (Mahmoud et al., 2021). Furthermore, novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown significant anti-tumor activities against hepatocellular carcinoma cell lines, indicating their potential in cancer therapy (Gomha et al., 2016).

properties

IUPAC Name

1-(3-thiophen-2-yl-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-9(16)15-12(13-3-2-5-18-13)7-11(14-15)10-4-6-17-8-10/h2-6,8,12H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVHDPSTORAQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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